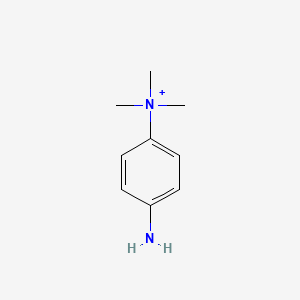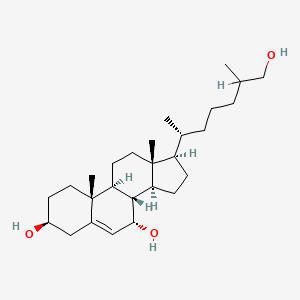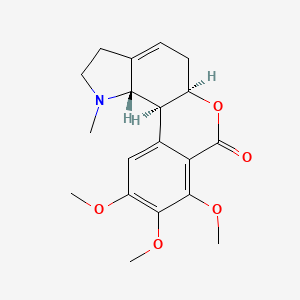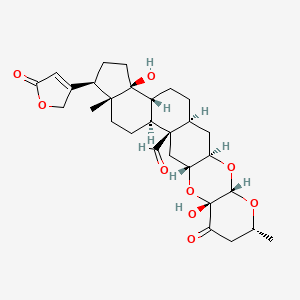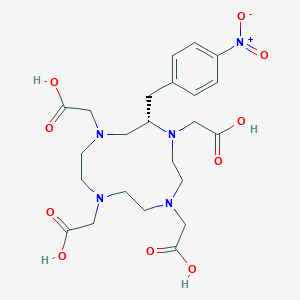
Oxalato de estroncio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Strontium oxalate is an inorganic compound with the chemical formula SrC₂O₄. It can exist in a hydrated form (SrC₂O₄·nH₂O) or as an acidic salt (SrC₂O₄·mH₂C₂O₄·nH₂O). This compound is typically found as a white powder and is insoluble in water. Strontium oxalate is known for its use in pyrotechnics due to its ability to produce a red flame when decomposed .
Aplicaciones Científicas De Investigación
Strontium oxalate has several applications in scientific research:
Pyrotechnics: It is used to produce red flames in fireworks due to its decomposition properties.
Biomineralization Studies: Research on strontium oxalate helps understand the incorporation of strontium into biological systems, such as the formation of strontium-containing biominerals.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Strontium oxalate, with the chemical formula SrC2O4, is a compound that primarily targets the pyrotechnic reactions in which it is involved . It is used as a red flame color producing agent in pyrotechnics .
Mode of Action
The mode of action of strontium oxalate is primarily through its decomposition. When heat is added, strontium oxalate decomposes into strontium oxide, carbon dioxide, and carbon monoxide . This decomposition reaction is the key interaction that strontium oxalate has with its target, the pyrotechnic reaction .
Biochemical Pathways
Oxalate, a component of strontium oxalate, is known to be involved in various metabolic processes in fungi and bacteria . Oxalate can be assimilated through the glycolate pathway and the serine pathway .
Pharmacokinetics
It is known that strontium oxalate is insoluble in water
Result of Action
The primary result of strontium oxalate’s action is the production of a red flame color when it decomposes into strontium oxide . This is why it is used as a red flame color producing agent in pyrotechnics .
Action Environment
The action of strontium oxalate is influenced by environmental factors such as the presence of heat and magnesium. Heat is necessary for strontium oxalate to decompose and interact with its target . Additionally, the presence of magnesium can enhance the red flame color produced by strontium oxalate . In the absence of magnesium, strontium carbonate is a better option for producing a greater effect .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Strontium oxalate can be synthesized through the reaction of strontium chloride (SrCl₂) with oxalic acid (H₂C₂O₄) in an aqueous solution. The reaction typically proceeds as follows:
SrCl2+H2C2O4→SrC2O4+2HCl
The resulting strontium oxalate precipitates out of the solution and can be collected by filtration .
Industrial Production Methods: In industrial settings, strontium oxalate is often produced by reacting strontium nitrate (Sr(NO₃)₂) with ammonium oxalate ((NH₄)₂C₂O₄). The reaction is carried out in an aqueous medium, and the precipitated strontium oxalate is filtered, washed, and dried .
Types of Reactions:
- Strontium oxalate decomposes upon heating to form strontium oxide (SrO), carbon dioxide (CO₂), and carbon monoxide (CO):
Decomposition: SrC2O4→SrO+CO2+CO
Strontium oxalate reacts with mineral acids such as hydrochloric acid (HCl) to form soluble strontium chloride and oxalic acid:Reaction with Acids: SrC2O4+2HCl→SrCl2+H2C2O4
Common Reagents and Conditions:
Oxalic Acid: Used in the synthesis of strontium oxalate.
Hydrochloric Acid: Used to dissolve strontium oxalate.
Major Products Formed:
Strontium Oxide (SrO): Formed during thermal decomposition.
Strontium Chloride (SrCl₂): Formed during reaction with hydrochloric acid.
Comparación Con Compuestos Similares
Calcium Oxalate (CaC₂O₄): Similar in structure but contains calcium instead of strontium.
Barium Oxalate (BaC₂O₄): Contains barium and is used in similar applications as strontium oxalate.
Magnesium Oxalate (MgC₂O₄): Contains magnesium and has different thermal decomposition properties.
Uniqueness of Strontium Oxalate: Strontium oxalate is unique due to its ability to produce a red flame upon decomposition, making it particularly valuable in pyrotechnics. Its decomposition products and reaction conditions also differ from those of calcium, barium, and magnesium oxalates, providing distinct advantages in specific applications .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of strontium oxalate can be achieved through a precipitation reaction between strontium chloride and oxalic acid.", "Starting Materials": [ "Strontium chloride", "Oxalic acid", "Distilled water" ], "Reaction": [ "Dissolve 10 g of strontium chloride in 100 mL of distilled water in a beaker.", "Dissolve 5 g of oxalic acid in 100 mL of distilled water in a separate beaker.", "Slowly add the oxalic acid solution to the strontium chloride solution while stirring continuously.", "A white precipitate of strontium oxalate will form.", "Filter the precipitate using a Buchner funnel and wash it with distilled water.", "Dry the strontium oxalate in an oven at 100°C for 2 hours.", "The final product is a white crystalline powder of strontium oxalate." ] } | |
Número CAS |
814-95-9 |
Fórmula molecular |
C2H2O4Sr |
Peso molecular |
177.65 g/mol |
Nombre IUPAC |
strontium;oxalate |
InChI |
InChI=1S/C2H2O4.Sr/c3-1(4)2(5)6;/h(H,3,4)(H,5,6); |
Clave InChI |
ANBJNNOVODZPET-UHFFFAOYSA-N |
SMILES |
C(=O)(C(=O)[O-])[O-].[Sr+2] |
SMILES canónico |
C(=O)(C(=O)O)O.[Sr] |
| 814-95-9 | |
Pictogramas |
Irritant |
Sinónimos |
eta-naphthylsulfonyl-R-(d-Pip)-Ada-Abu-DYEPIPEEA-(Cha)-(d-Glu)-OH-AcOH P 551 P-551 P551 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




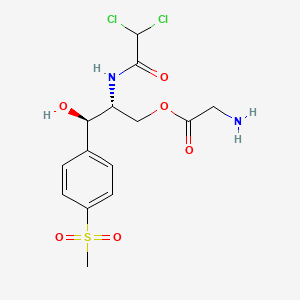
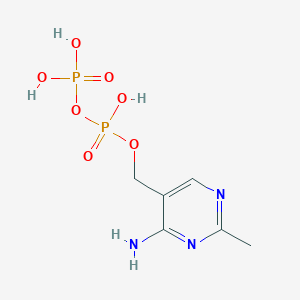
![Pregn-4-ene-3,20-dione, 21-chloro-9-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (11beta,16alpha)-](/img/structure/B1213345.png)
